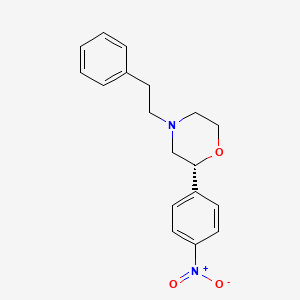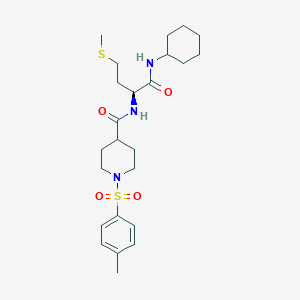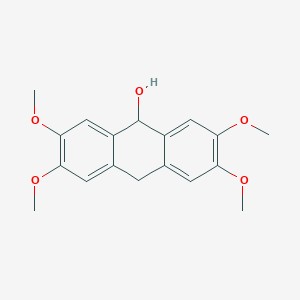
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is an organic compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four methoxy groups and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL typically involves the condensation of 1,1-diphenylethanes with aldehydes under acid-catalyzed conditions. This reaction yields 9,10-dihydro-9,10-disubstituted anthracenes, which can be further modified to introduce the methoxy and hydroxyl groups .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted anthracenes and quinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and dyes
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
- 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
Uniqueness
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
919273-13-5 |
|---|---|
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
2,3,6,7-tetramethoxy-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C18H20O5/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18-19H,5H2,1-4H3 |
InChI-Schlüssel |
NEHSKLNTQXPMPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
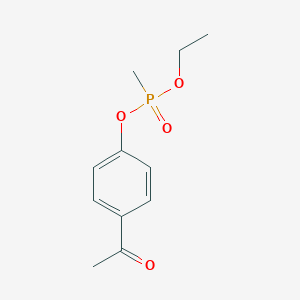
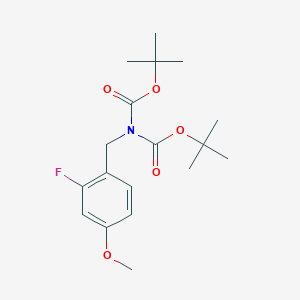
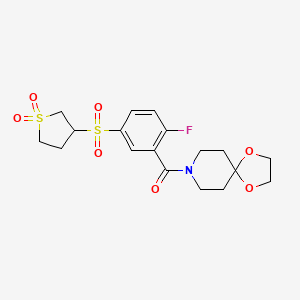

![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
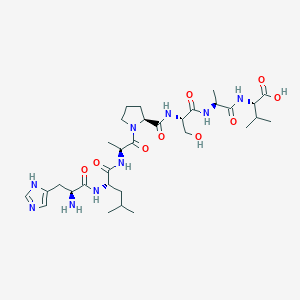

![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)
